molecular formula C25H18F5N5OS B4670844 4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER

4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER

Cat. No.: B4670844
M. Wt: 531.5 g/mol
InChI Key: QGWBANGURZLDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the difluoromethyl and trifluoromethyl groups, and the final coupling with the phenyl methyl ether moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

IUPAC Name

4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F5N5OS/c1-12-4-9-19(37-12)18-10-16(22(26)27)21-13(2)34-35(23(21)31-18)24-32-17(11-20(33-24)25(28,29)30)14-5-7-15(36-3)8-6-14/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWBANGURZLDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3C4=NC(=CC(=N4)C(F)(F)F)C5=CC=C(C=C5)OC)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F5N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 6
4-[2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER

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